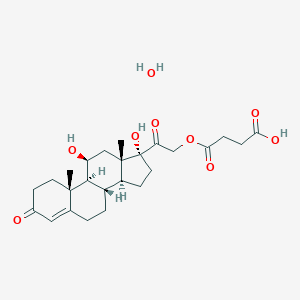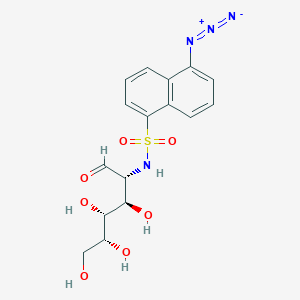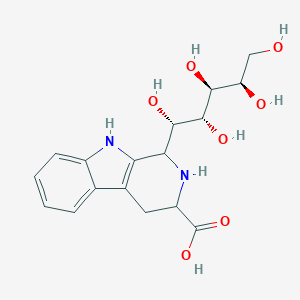
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a versatile intermediate that can be used as a building block for the synthesis of complex molecules.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antiviral and antibacterial properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde in lab experiments include its versatility as a building block for the synthesis of complex molecules and its potential applications in medicinal chemistry. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde. One potential direction is to investigate its potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a building block for the synthesis of new materials with unique properties.
In conclusion, 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde is a versatile compound that has potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde can be achieved through several methods, including the reaction of 3-hydroxy-2-butanone with formaldehyde and acetaldehyde in the presence of an acid catalyst. Another method involves the oxidation of 3-hydroxytetrahydrofuran-2-one with a strong oxidizing agent.
Scientific Research Applications
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been used as a precursor for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory drugs.
properties
CAS RN |
151391-61-6 |
|---|---|
Product Name |
3-Hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-hydroxy-4-oxo-2,3-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1-2,6,9H,3H2 |
InChI Key |
MOGMYZWZFVCQNF-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C=C(O1)C=O)O |
Canonical SMILES |
C1C(C(=O)C=C(O1)C=O)O |
synonyms |
2H-Pyran-6-carboxaldehyde, 3,4-dihydro-3-hydroxy-4-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)


